2-Chloro-5-fluorobenzeneboronic acid
Overview
Description
2-Chloro-5-fluorobenzeneboronic acid is an organoboron compound with the molecular formula C6H5BClFO2. It is a derivative of benzeneboronic acid, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluorobenzeneboronic acid typically involves the borylation of 2-chloro-5-fluorobenzene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, are crucial for obtaining high-quality products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluorobenzeneboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with various aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 2-Chloro-5-fluorobenzeneboronic acid in Suzuki-Miyaura cross-coupling reactions involves the transmetalation of the boronic acid with a palladium catalyst. The process begins with the oxidative addition of the aryl or vinyl halide to the palladium catalyst, followed by the transmetalation step where the boronic acid transfers its aryl group to the palladium complex. Finally, reductive elimination occurs, forming the desired biaryl product and regenerating the palladium catalyst .
Comparison with Similar Compounds
- 2-Fluorophenylboronic acid
- 2-Chlorophenylboronic acid
- 5-Chloro-2-fluorophenylboronic acid
Comparison: 2-Chloro-5-fluorobenzeneboronic acid is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This dual substitution can influence the electronic properties of the compound, making it more versatile in various synthetic applications compared to its mono-substituted counterparts. The combination of chlorine and fluorine can also enhance the reactivity and selectivity of the compound in cross-coupling reactions .
Properties
IUPAC Name |
(2-chloro-5-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTZJDSREVDCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627318 | |
Record name | (2-Chloro-5-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444666-39-1 | |
Record name | (2-Chloro-5-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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